molecular formula C6H14ClN B2649316 1,2,2-Trimethylcyclopropan-1-amine hydrochloride CAS No. 1989671-74-0

1,2,2-Trimethylcyclopropan-1-amine hydrochloride

Cat. No.: B2649316
CAS No.: 1989671-74-0
M. Wt: 135.64
InChI Key: BHNIOZOVIXSLNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethylcyclopropan-1-amine hydrochloride involves several steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable precursor, such as 2,2-dimethylpropane, with an amine source under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as a transition metal complex, and under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free amine with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1,2,2-Trimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,2-Trimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Trimethylcyclopropan-1-amine hydrochloride is unique due to the presence of three methyl groups on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity to molecular targets .

Properties

IUPAC Name

1,2,2-trimethylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)4-6(5,3)7;/h4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIOZOVIXSLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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